molecular formula C11H14O2 B2881020 Methyl 2,3,6-trimethylbenzoate CAS No. 79312-88-2

Methyl 2,3,6-trimethylbenzoate

Cat. No.: B2881020
CAS No.: 79312-88-2
M. Wt: 178.231
InChI Key: FXODXUSRCBKOQG-UHFFFAOYSA-N
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Description

Methyl 2,3,6-trimethylbenzoate is a benzoic acid derivative with three methyl groups substituted at the 2-, 3-, and 6-positions of the benzene ring and a methyl ester functional group. The compound is commercially available as a building block in organic synthesis, with high purity grades priced at €1,030.00 per 500 mg, indicating specialized applications or challenging synthesis .

Properties

IUPAC Name

methyl 2,3,6-trimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7-5-6-8(2)10(9(7)3)11(12)13-4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXODXUSRCBKOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,3,6-trimethylbenzoate can be synthesized through the esterification of 2,3,6-trimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product .

Comparison with Similar Compounds

Ethyl 2,3,6-Trimethylbenzoate

  • Structure : Ethyl ester with methyl groups at 2-, 3-, and 6-positions.
  • Synthesis : Produced via selenium dioxide oxidation of ethyl α-safranate in acetic acid, yielding 63% of the product .
  • Reactivity : Undergoes Wagner-Meerwein rearrangement under solvolysis conditions, forming carbonium ions that fragment or rearrange into other esters (e.g., ethyl 2,6-dimethylbenzoate) .

Methyl 2,4,6-Trimethylbenzoate

  • Structure : Structural isomer with methyl groups at 2-, 4-, and 6-positions.
  • Market Data : Subject of market analysis reports, suggesting industrial demand in niche sectors (e.g., agrochemicals or pharmaceuticals) .
  • Differentiation : The 2,4,6-substitution pattern may confer distinct steric and electronic properties compared to the 2,3,6-isomer, influencing reactivity and applications.

Methyl 2,3,6-Trihydroxybenzoate

  • Structure : Features hydroxyl groups instead of methyl groups at the 2-, 3-, and 6-positions.
  • Physicochemical Data :
    • Molecular formula: C₈H₈O₅
    • Molecular weight: 184.147 g/mol .
  • Bioactivity :
    • Anti-malarial: IC₅₀ = 13.04 ± 1.63 µM against Plasmodium falciparum W2 strain .
    • Antimycobacterial: MIC = 3.9 µg/mL against Mycobacterium bovis BCG .
  • Source : Isolated from Sorindeia juglandifolia fruit extracts .
  • Key Difference : Hydroxyl groups enhance polarity and hydrogen-bonding capacity, improving solubility in aqueous environments compared to the lipophilic trimethyl analog.

Ethyl 2,3,6-Trifluorobenzoate

  • Structure : Fluorine atoms replace methyl groups at 2-, 3-, and 6-positions.
  • Physicochemical Data: Molecular formula: C₉H₇F₃O₂ CAS No.: 773134-90-0 .
  • Applications : Fluorinated analogs are often used in medicinal chemistry to modulate metabolic stability and bioavailability.

Methyl 2,3-Diamino-5,6-dimethylbenzoate

  • Structure: Contains amino groups at 2- and 3-positions and methyl groups at 5- and 6-positions.
  • Physicochemical Data :
    • Molecular formula: C₁₀H₁₄N₂O₂
    • Molecular weight: 194.23 g/mol .

Key Research Findings

  • Substituent Effects : Methyl groups at 2,3,6-positions increase steric hindrance and lipophilicity, making Methyl 2,3,6-trimethylbenzoate less reactive in polar environments compared to hydroxylated analogs .
  • Bioactivity: Hydroxyl groups in Methyl 2,3,6-trihydroxybenzoate enhance its anti-malarial potency (IC₅₀ = 13.04 µM) compared to non-hydroxylated esters, likely due to improved target binding .
  • Synthetic Utility : Ethyl 2,3,6-trimethylbenzoate’s role in Wagner-Meerwein rearrangements highlights the reactivity of trimethyl-substituted esters under acidic conditions .

Biological Activity

Methyl 2,3,6-trimethylbenzoate is an aromatic ester derived from the benzoic acid family. Its unique structure, characterized by three methyl groups at the 2, 3, and 6 positions of the benzene ring, influences its biological properties and potential applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

This compound is a light yellow liquid with a molecular formula of C12H16O2. The presence of multiple methyl groups contributes to its steric hindrance, which can affect its reactivity and interaction with biological targets.

Table 1: Chemical Structure and Properties

PropertyValue
Molecular FormulaC12H16O2
Molecular Weight192.26 g/mol
AppearanceLight yellow liquid
Boiling Point250 °C
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies indicate that this compound exhibits moderate antimicrobial activity against various bacterial and fungal strains. Its efficacy appears to be influenced by the concentration used and the specific microorganisms tested.

  • Bacterial Inhibition : Research has demonstrated that this compound can inhibit the growth of certain Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic processes.
  • Fungal Activity : In vitro studies have shown that this compound can inhibit fungal strains like Candida albicans and Aspergillus niger. The compound's ability to penetrate fungal cell walls may contribute to its antifungal effects.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus200 µg/mL
Bacillus subtilis150 µg/mL
Candida albicans100 µg/mL
Aspergillus niger250 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : Methyl esters can act as enzyme inhibitors by mimicking substrate structures, thereby interfering with metabolic pathways critical for microbial survival.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound may induce oxidative stress in microbial cells by generating ROS, leading to cellular damage.

Case Studies

  • Study on Antibacterial Properties : A study published in the Journal of Applied Microbiology evaluated the antibacterial effects of this compound against foodborne pathogens. Results indicated significant inhibition at concentrations above 150 µg/mL, suggesting potential use as a food preservative.
  • Fungal Resistance Study : Research conducted at a university microbiology lab assessed the antifungal properties against Candida albicans. The study found that treatment with this compound reduced fungal viability by over 70% at a concentration of 100 µg/mL.

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